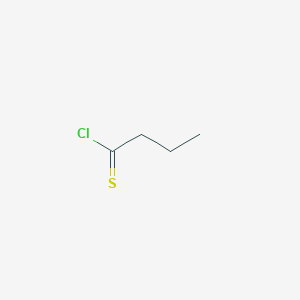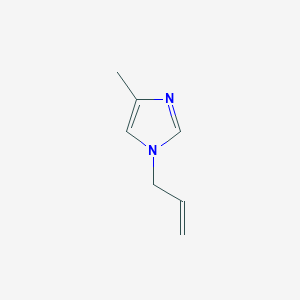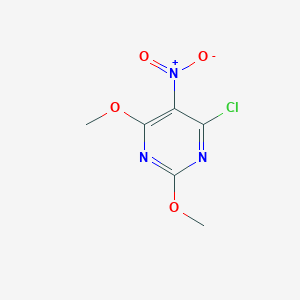
Butanecarbothioyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanecarbothioyl chloride is an organosulfur compound with the molecular formula C4H7ClOS. It is a derivative of ethylthioacetic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is used in organic synthesis, particularly for introducing ethylthio groups into molecules.
Vorbereitungsmethoden
Butanecarbothioyl chloride can be synthesized through the reaction of ethylthioacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride and sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products .
Analyse Chemischer Reaktionen
Butanecarbothioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form ethylthioacetic acid and hydrochloric acid.
Reduction: It can be reduced to ethylthioacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
Butanecarbothioyl chloride is used in various scientific research applications:
Organic Synthesis: It is employed in the synthesis of thioesters and other sulfur-containing compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of sulfur-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethylthioacetic acid chloride involves its high reactivity towards nucleophiles due to the presence of the electrophilic carbonyl carbon. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Butanecarbothioyl chloride can be compared with other similar compounds such as:
Thioacetic acid chloride: Similar in structure but with a methyl group instead of an ethyl group.
Acetyl chloride: Lacks the sulfur atom, making it less versatile in introducing sulfur-containing groups.
Propionyl chloride: Similar in structure but with a propyl group instead of an ethylthio group.
This compound is unique due to its ability to introduce ethylthio groups into molecules, which can impart distinct chemical and physical properties to the resulting compounds.
Eigenschaften
CAS-Nummer |
1263280-12-1 |
|---|---|
Molekularformel |
C4H7ClS |
Molekulargewicht |
122.62 g/mol |
IUPAC-Name |
butanethioyl chloride |
InChI |
InChI=1S/C4H7ClS/c1-2-3-4(5)6/h2-3H2,1H3 |
InChI-Schlüssel |
NSXKVMCVAPWBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8795492.png)

![3-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B8795497.png)










